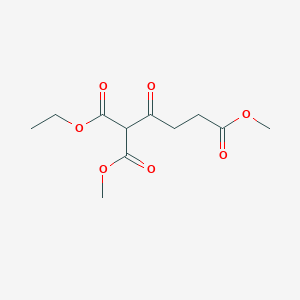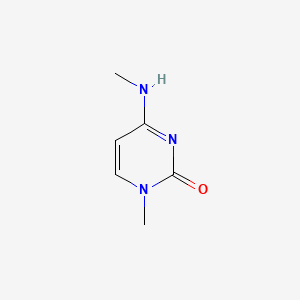
2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-
- 2(1H)-Pyrimidinone, 4-amino-1,N-diethyl-
- 2(1H)-Pyrimidinone, 4-amino-1,N-dipropyl-
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify its distinct properties and potential advantages in various applications.
Properties
CAS No. |
6220-49-1 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-4-9(2)6(10)8-5/h3-4H,1-2H3,(H,7,8,10) |
InChI Key |
VBPAOWSIZPGRAK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
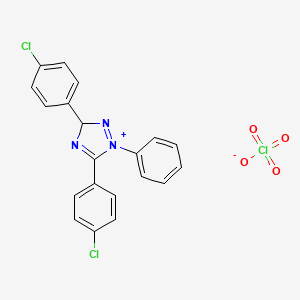
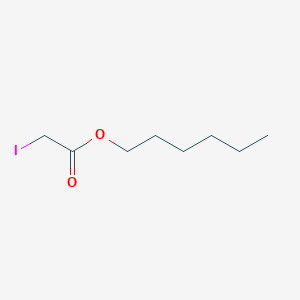
![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)



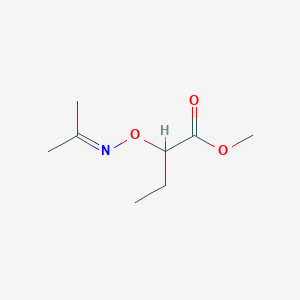
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)

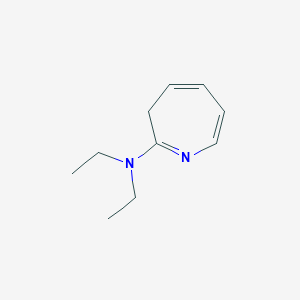
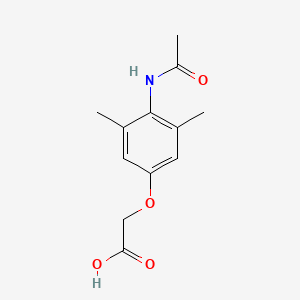
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
